molecular formula C10H13ClF3NOS B6192113 2-methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride CAS No. 2648961-75-3

2-methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride

Cat. No.: B6192113
CAS No.: 2648961-75-3
M. Wt: 287.7
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Description

2-Methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound contains a trifluoromethyl group attached to a sulfanylphenyl moiety, which is further connected to an ethanamine backbone. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-(trifluoromethyl)thiophenol and 2-methoxyethylamine.

    Formation of Intermediate: The thiophenol undergoes a nucleophilic substitution reaction with 2-methoxyethylamine in the presence of a base such as sodium hydride or potassium carbonate to form the intermediate 2-methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-amine.

    Hydrochloride Salt Formation: The intermediate is then treated with hydrochloric acid to yield the hydrochloride salt of the compound.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and purity of the final product. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are crucial for large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group under specific conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium on carbon (Pd/C).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methyl derivatives.

    Substitution: Various substituted ethanamines depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the sulfanyl group may participate in redox reactions. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

    2-Methoxy-2-{4-(trifluoromethyl)phenyl}ethan-1-amine: Lacks the sulfanyl group, which may alter its reactivity and biological activity.

    2-Methoxy-2-{4-[(methyl)sulfanyl]phenyl}ethan-1-amine: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical properties and applications.

Uniqueness: 2-Methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride is unique due to the presence of both trifluoromethyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

CAS No.

2648961-75-3

Molecular Formula

C10H13ClF3NOS

Molecular Weight

287.7

Purity

95

Origin of Product

United States

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